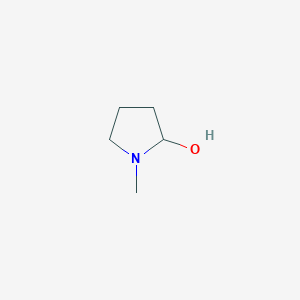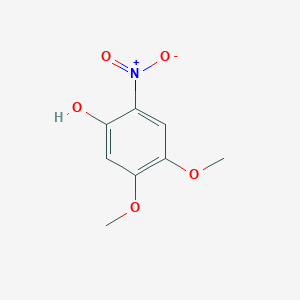
1-甲基吡咯烷-2-醇
描述
1-Methylpyrrolidin-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H9NO and a molecular weight of 99.1311 .
Synthesis Analysis
The synthesis of 1-Methylpyrrolidin-2-ol involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . An improvement in a simple way to achieve 3-chloromethylene-1-methylpyrrolidin-2-one 2, and its reaction with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one (3), represents an approach to a kind of carbon skeleton present in a wide variety of pharmacologically active compounds .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 1-Methylpyrrolidin-2-ol is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .Physical And Chemical Properties Analysis
1-Methylpyrrolidin-2-ol has a refractive index of n20/D 1.4713 (lit.) . Its density is 0.951 g/mL at 25 °C (lit.) .科学研究应用
神经药理学和神经毒性
1-甲基吡咯烷-2-醇衍生物已在神经药理学中得到研究。例如,Tortella 和 Hill (1996) 研究了甘氨酸位点部分激动剂(包括 1-羟基吡咯烷-2-酮衍生物)对大鼠 EEG 活动和行为的影响。他们观察到这些化合物可以调节 N-甲基-D-天冬氨酸 (NMDA) 受体活性,而不会引起神经毒性副作用 (Tortella & Hill, 1996)。
生物碱生物合成
在生物碱生物合成研究中,黄等人 (1996) 探讨了 1-甲基吡咯烷-2-乙酸和相关化合物作为托烷生物碱生物合成中的前体。然而,他们发现这些化合物不是托烷生物碱的有效前体 (Huang et al., 1996)。
药物化学
Sunagawa 等人 (1992) 研究了具有 5'-取代-N-甲基吡咯烷-3'-基硫基的 1 β-甲基碳青霉烯化合物,检查了它们的稳定性和生物学特性。他们发现氮原子上的甲基的引入增强了对肾脱氢肽酶 I 的稳定性 (Sunagawa et al., 1992)。
缓蚀
在缓蚀领域,Hegazy 等人 (2016) 评估了新型阳离子表面活性剂,包括 1-甲基吡咯烷-1-鎓衍生物,作为石油和天然气井中碳钢管道的缓蚀剂。他们发现这些化合物有效提高了对腐蚀的抑制效率 (Hegazy et al., 2016)。
癌症治疗
Penning 等人 (2009) 开发了含环胺的苯并咪唑甲酰胺 PARP 抑制剂,包括 2-[(R)-2-甲基吡咯烷-2-基]-1H-苯并咪唑-4-甲酰胺 (ABT-888),用于癌症治疗。ABT-888 对 PARP 酶和细胞效力表现出优异的效力,使其被选用于人类 I 期临床试验 (Penning et al., 2009)。
阿尔茨海默病研究
Ono 等人 (2002) 探讨了尼古丁、吡啶和 N-甲基吡咯烷对阿尔茨海默病中淀粉样 β 肽 (Aβ) 的作用。他们发现尼古丁和 N-甲基吡咯烷破坏了预先形成的 Aβ 原纤维,表明在阿尔茨海默病治疗中具有潜在作用 (Ono et al., 2002)。
突触兴奋的拮抗
Davies 和 Watkins (1973) 研究了 1-羟基-3-氨基吡咯烷-2-酮 (HA-966) 对突触和化学兴奋神经元的影响。HA-966 减少了突触兴奋,表明其作为兴奋性氨基酸受体位点的阻滞剂的潜力 (Davies & Watkins, 1973)。
兴奋性神经元死亡
Battaglia 等人 (1998) 研究了氨基吡咯烷-2R,4R-二羧酸 (2R,4R-APDC) 的神经保护作用,2R,4R-APDC 是代谢型谷氨酸受体 mGlu2 和 -3 的选择性激动剂。他们发现 2R,4R-APDC 激活这些受体保护神经元免受兴奋性变性,表明其具有神经保护药物的潜力 (Battaglia et al., 1998)。
化学处理
Becci 等人 (1982) 对 N-甲基吡咯烷酮进行了致畸性研究,N-甲基吡咯烷酮是化学处理中使用的溶剂。他们发现高剂量会导致母体毒性和骨骼异常,强调在使用中需要谨慎 (Becci et al., 1982)。
安全和危害
未来方向
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, 1-Methylpyrrolidin-2-ol and similar compounds could play a significant role in future drug discovery and development efforts.
属性
IUPAC Name |
1-methylpyrrolidin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-4-2-3-5(6)7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADJPWXPXLOPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276102 | |
| Record name | 1-Methylpyrrolidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7225-08-3, 7225-03-8 | |
| Record name | 1-Methyl-2-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7225-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpyrrolidin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007225083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpyrrolidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















